molecular formula C22H20N2O2 B2742066 5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 941941-93-1

5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2742066
CAS No.: 941941-93-1
M. Wt: 344.414
InChI Key: WGINVKXRFIYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyrazolo-oxazine core substituted with a p-tolyl group (para-methylphenyl) at position 2 and a 5-methylfuran-2-yl moiety at position 5 (Figure 1). The benzoxazine scaffold imparts rigidity, while the substituents influence electronic, steric, and pharmacological properties.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-7-10-16(11-8-14)18-13-19-17-5-3-4-6-20(17)26-22(24(19)23-18)21-12-9-15(2)25-21/h3-12,19,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINVKXRFIYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of a benzo[e]pyrazolo framework fused with a furan moiety and a p-tolyl group. This structural complexity is hypothesized to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. The following sections detail the biological activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, compounds with similar pyrazolo structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that derivatives of pyrazolo compounds can effectively inhibit tumor growth in various cancer cell lines, suggesting that 5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine may possess similar properties .

Neuropharmacological Effects

Compounds resembling benzodiazepines and their derivatives have been evaluated for their central nervous system (CNS) effects. The presence of the pyrazolo ring suggests possible interaction with GABA receptors, potentially leading to anxiolytic or anticonvulsant effects . Further research is necessary to elucidate these effects specifically for the target compound.

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds like 5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be influenced by various substituents on the core structure. Notably:

  • Furan Substituents : These are known to enhance lipophilicity and receptor binding affinity.
  • Aromatic Rings : The presence of p-tolyl groups may increase the interaction with biological targets due to π-stacking interactions.

Case Studies

While direct case studies on the specific compound are sparse, related compounds provide insights into its potential applications:

  • Anticancer Studies : Research on pyrazolo compounds has shown promising results in inhibiting specific cancer cell lines through targeted mechanisms.
  • Antimicrobial Studies : Similar structures have demonstrated efficacy against bacterial strains, indicating a potential application for treating infections.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with pyrazolo[1,5-c][1,3]oxazine frameworks exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives of pyrazolo compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects
Studies have suggested that similar heterocyclic compounds can provide neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Anti-inflammatory Properties
The anti-inflammatory activity of certain pyrazolo derivatives has been documented, indicating their usefulness in treating conditions characterized by chronic inflammation. This is particularly relevant in the context of autoimmune diseases and chronic pain management .

Material Science Applications

Photovoltaic Materials
Research into organic photovoltaics has identified compounds with furan and pyrazole moieties as promising candidates for enhancing the efficiency of solar cells. Their electronic properties allow for better light absorption and charge transport, which are critical for photovoltaic applications .

Polymer Chemistry
The incorporation of pyrazolo[1,5-c][1,3]oxazine derivatives into polymer matrices can improve thermal stability and mechanical properties. These materials are being explored for use in high-performance composites and coatings .

Research Tool Applications

Biological Assays
The unique structure of this compound makes it suitable for use in biological assays aimed at understanding enzyme interactions and cellular pathways. Its ability to selectively inhibit certain biological targets allows researchers to elucidate mechanisms underlying various diseases .

Case Studies

Study Title Findings Reference
Antitumor Activity of Pyrazolo DerivativesIdentified significant inhibition of tumor growth in vitro with specific pyrazolo derivatives
Neuroprotective Effects of HeterocyclesShowed potential in protecting neuronal cells from oxidative stress
Organic Photovoltaic PerformanceEnhanced efficiency through incorporation of furan-based compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their substituent-driven properties are summarized in Table 1.

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Evidence Source
Target Compound 5-(5-methylfuran-2-yl), 2-(p-tolyl) Not reported High lipophilicity (predicted) N/A
5-(1,3-Benzodioxol-5-yl)-2-phenyl analog 5-(benzodioxol), 2-phenyl Not reported Enhanced aromaticity; potential CNS activity
9-Chloro-2-(2-furyl)-5-phenyl analog 9-Cl, 2-furyl, 5-phenyl Not reported Electrophilic Cl may improve reactivity
SCH 58261 (pyrazolo-triazolo-pyrimidine) 2-furyl, 7-(β-phenylethyl) ~400 Da A2AAR antagonist (Ki = 1.2 nM)
5-(3,5-Bis(trifluoromethyl)phenyl) derivatives 3,5-CF3-phenyl, p-tolyl/pyridinyl ~450 Da High metabolic stability (fluorine effect)

Table 1. Structural and functional comparison of the target compound with analogs.

  • However, this substituent increases polarity compared to the target compound’s p-tolyl group, which may reduce blood-brain barrier penetration.
  • Chloro and Halogenated Derivatives : The 9-chloro substituent in and improves electrophilicity, facilitating nucleophilic substitution reactions or covalent binding to biological targets. For instance, 9-chloro-2-(naphthalen-2-yl)-5-(p-tolyl) derivatives () show applications in high-purity pharmaceutical intermediates .
  • Pyrazolo-Triazolo-Pyrimidines: Although distinct in core structure, compounds like SCH 58261 () demonstrate that furyl and arylalkyl groups at positions 2 and 7 enhance adenosine receptor affinity (A2AAR Ki = 1.2 nM) . The target compound’s methylfuran may mimic SCH 58261’s furyl interactions but lacks the triazolo-pyrimidine motif critical for adenosine receptor selectivity.

Pharmacological Activity Trends

  • Adenosine Receptor Modulation: Hydrophilic groups (e.g., hydroxyl in ’s derivatives 6 and 7) improve A2AAR affinity via hydrogen bonding . The target compound’s p-tolyl group, being hydrophobic, may prioritize A3AR or other lipophilic targets.
  • Antimicrobial Activity : Pyrazolo-benzoxazines with tosyl or benzodioxol groups () exhibit MIC values as low as 50 µg/mL against bacteria and fungi. The target compound’s methylfuran could similarly disrupt microbial membranes or enzymes .

Drug-Likeness and Bioavailability

  • Lipinski’s Rule Compliance : Analogs in (molecular weight <500, LogP <5) comply with drug-likeness criteria, suggesting the target compound’s p-tolyl and methylfuran substituents likely maintain favorable bioavailability .
  • Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, whereas the target compound’s methylfuran may undergo CYP450-mediated oxidation, necessitating prodrug strategies .

Q & A

Q. What are the key synthetic pathways for preparing 5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of intermediates : Pyrazole and oxazine rings are synthesized separately. For example, pyrazole precursors may be generated via cyclocondensation of hydrazines with diketones, while oxazine moieties are formed through acid-catalyzed ring-closing reactions .
  • Coupling reactions : The intermediates are coupled using Pd-catalyzed cross-coupling or nucleophilic substitution. Microwave-assisted techniques can improve yield and reduce reaction time compared to traditional thermal methods .
  • Critical reagents : Catalysts like Pd(PPh₃)₄, solvents (e.g., DMF, THF), and bases (e.g., K₂CO₃) are essential for optimizing selectivity .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine + diketone, EtOH, reflux60–75
Oxazine formationH₂SO₄, 80°C, 2 h50–65
CouplingPd(PPh₃)₄, DMF, 120°C (microwave)70–85

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrazole-oxazine linkage). For example, bond angles and torsion angles can be measured to validate the 5,10b-dihydro configuration .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns in complex regions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₂O₂: 365.1621) .

Q. What solvents and conditions influence its stability during storage?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation. Non-polar solvents (e.g., hexane) improve stability but reduce solubility .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the furan and oxazine rings. Stability assays (HPLC purity >95% over 6 months) are recommended .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in reaction mechanisms?

  • DFT calculations : Model transition states for key steps (e.g., ring-closing via intramolecular nucleophilic attack). For example, activation energies for oxazine formation under acidic vs. basic conditions can be compared .
  • Molecular docking : Predict binding interactions with biological targets (e.g., kinases or GPCRs) by aligning the compound’s furan and pyrazole moieties with active-site residues .

Q. What strategies mitigate low yields in scale-up synthesis?

  • High-throughput screening : Test solvent/base combinations (e.g., DMF/DBU vs. THF/KOtBu) to identify optimal conditions.
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidized furan derivatives) and adjust stoichiometry .

Q. How to design assays for evaluating its pharmacological potential?

  • Target selection : Prioritize enzymes (e.g., COX-2, PI3K) based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines show kinase inhibition) .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ dose-response curves .
    • SAR studies : Modify substituents (e.g., p-tolyl → electron-deficient aryl groups) to correlate structure with activity .

Q. How to address contradictory data in solubility and reactivity studies?

  • Controlled replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and humidity levels during experiments.
  • Advanced analytics : Use quantitative ¹H NMR to verify solubility claims. For example, integrate DMSO-d₆ peaks against compound signals for precise quantification .
  • Meta-analysis : Compare datasets across literature (e.g., furan ring reactivity in similar oxazines) to identify trends vs. outliers .

Methodological Recommendations

  • Crystallography : Collaborate with synchrotron facilities for high-resolution data collection (<1.0 Å) to resolve disorder in the methylfuran group .
  • Reaction optimization : Employ DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst loadings .
  • Data validation : Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.